Drp1 Binding Affinity vs. Mdivi-1
THP104c was evaluated against Mdivi-1 for Drp1 binding affinity through computational docking and surface plasmon resonance (SPR) analysis. THP104c exhibited higher binding affinity in silico to Drp1 compared to Mdivi-1, a weak Drp1 inhibitor commonly used as a tool compound [1]. This differential binding translates to enhanced Drp1 downregulation in TNBC cells, as confirmed by Western blotting and immunofluorescence analysis showing significant reduction of both total and phosphorylated (Ser616) Drp1 levels in MDA-MB-231 and BT-20 cells [1].
| Evidence Dimension | Drp1 binding affinity (in silico computational docking) |
|---|---|
| Target Compound Data | Higher binding affinity (qualitative ranking established via docking scores and SPR) |
| Comparator Or Baseline | Mdivi-1 (weaker Drp1 inhibitor) |
| Quantified Difference | Higher binding affinity (in silico ranking) |
| Conditions | Computational docking (Schrödinger software, GROMACS MD simulations) and surface plasmon resonance |
Why This Matters
Researchers requiring robust Drp1 target engagement in vitro should prioritize THP104c over Mdivi-1 due to its superior binding affinity and confirmed downregulation of both total and phosphorylated Drp1 at Ser616.
- [1] Malla, S., et al. (2022). Abstract 3011: Development of mitochondrial fission inhibitors in inducing non-apoptotic cell death in triple-negative breast cancer. Cancer Research, 82(12_Suppl), Abstract nr 3011. View Source
